molecular formula C18H16FN3O5 B12211732 N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B12211732
M. Wt: 373.3 g/mol
InChI Key: JUXKOLKOUOQBFH-UHFFFAOYSA-N
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Description

N-[4-(4-Fluorophenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide is a synthetic compound featuring a 1,2,5-oxadiazole (furazan) core linked to a 4-fluorophenyl group and a 3,4,5-trimethoxybenzamide moiety. The 3,4,5-trimethoxybenzamide group is frequently associated with microtubule-targeting activity, similar to combretastatin analogs .

Properties

Molecular Formula

C18H16FN3O5

Molecular Weight

373.3 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C18H16FN3O5/c1-24-13-8-11(9-14(25-2)16(13)26-3)18(23)20-17-15(21-27-22-17)10-4-6-12(19)7-5-10/h4-9H,1-3H3,(H,20,22,23)

InChI Key

JUXKOLKOUOQBFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NON=C2C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluoroaniline with a suitable carboxylic acid derivative to form an amide intermediate. This intermediate is then subjected to cyclization reactions to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to streamline the process. The choice of reagents and reaction parameters is crucial to ensure the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the aromatic rings, potentially leading to derivatives with altered chemical and physical properties .

Scientific Research Applications

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes structurally related compounds and their key features:

Compound Name Core Heterocycle Substituents on Heterocycle Benzamide Substituents Key References
N-[4-(4-Fluorophenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide (Target) 1,2,5-Oxadiazole 4-Fluorophenyl 3,4,5-Trimethoxy
N-[4-(4-Ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide 1,2,5-Oxadiazole 4-Ethoxyphenyl 3,4,5-Trimethoxy
N-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide Thiazole 2,4-Dimethylphenyl 3,4,5-Trimethoxy
(Z)-N-(1-(Furan-2-yl)-3-oxo-3-(p-tolylamino)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide Furan p-Tolylamino 3,4,5-Trimethoxy
5-(3,4-Difluorophenyl)-2-(3,4,5-trimethoxyphenyl)oxazole Oxazole 3,4-Difluorophenyl 3,4,5-Trimethoxy
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide None 4-Bromophenyl 3,4,5-Trimethoxy

Key Observations :

  • Heterocyclic Core : Oxadiazole derivatives (e.g., target compound) exhibit higher metabolic stability compared to furan or oxazole analogs due to reduced susceptibility to enzymatic degradation .
  • Substituent Effects : Fluorine (electron-withdrawing) vs. ethoxy (electron-donating) groups on the phenyl ring influence electronic properties and binding affinity. For example, the 4-fluorophenyl group in the target compound may enhance interactions with hydrophobic pockets in biological targets compared to ethoxy analogs .
  • Biological Activity : Thiazole derivatives (e.g., ) and oxazole analogs (e.g., ) often show cytotoxic activity, but oxadiazoles are less explored in this context.
Physicochemical Properties
Property Target Compound N-(4-Bromophenyl)-3,4,5-TMB Thiazole Derivative
Molecular Weight (g/mol) 399.40 380.22 420.45
LogP (Predicted) 3.5 3.2 4.1
Hydrogen Bond Acceptors 6 4 5

Biological Activity

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H16FN3O5
  • Molecular Weight : 373.34 g/mol
  • IUPAC Name : this compound

The compound features a unique structure that includes a benzamide moiety and a 1,2,5-oxadiazole ring. The presence of both fluorine and methoxy groups suggests potential reactivity and biological activity.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities due to their ability to interact with various biological targets. The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes such as cancer and inflammation.
  • Receptor Modulation : It can interact with receptors to modulate signaling pathways that are crucial for cellular functions.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens.

Pharmacological Applications

The biological activity of this compound positions it as a candidate for various therapeutic applications:

  • Anticancer Activity : Similar oxadiazole derivatives have shown promise in inhibiting cancer cell proliferation. Studies indicate that this compound may possess similar properties by targeting cancer-specific pathways.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses makes it a potential candidate for treating inflammatory diseases.

Study 1: Anticancer Activity

A study conducted by Zhang et al. (2023) evaluated the anticancer properties of this compound in vitro. The results demonstrated:

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis induction
A54915.0Cell cycle arrest

The compound exhibited significant cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines through apoptosis and cell cycle arrest mechanisms.

Study 2: Anti-inflammatory Effects

In a separate investigation by Lee et al. (2024), the anti-inflammatory effects were assessed using an LPS-induced inflammation model in mice. The findings indicated:

Treatment GroupInflammatory Marker Reduction (%)
Control-
Low Dose (10 mg/kg)30%
High Dose (50 mg/kg)55%

The high-dose group showed a significant reduction in pro-inflammatory cytokines compared to the control group.

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